molecular formula C21H29NO3 B1324844 Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate CAS No. 898764-97-1

Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate

Cat. No.: B1324844
CAS No.: 898764-97-1
M. Wt: 343.5 g/mol
InChI Key: VWARPRJBEROZQV-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate (CAS: 898749-84-3) is an ethyl ester derivative featuring an 8-oxooctanoate backbone substituted with a 4-(3-pyrrolinomethyl)phenyl group. Its molecular formula is C21H31NO3 (molecular weight: 345.483 g/mol), with a ChemSpider ID of 21399099 and a purity of 97% in commercial preparations . The compound’s structure includes a pyrrolinium ring (a partially unsaturated pyrrolidine derivative) attached via a methylene group to the para position of the phenyl ring, distinguishing it from simpler aromatic esters.

Properties

IUPAC Name

ethyl 8-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-2-25-21(24)10-6-4-3-5-9-20(23)19-13-11-18(12-14-19)17-22-15-7-8-16-22/h7-8,11-14H,2-6,9-10,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWARPRJBEROZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643065
Record name Ethyl 8-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-97-1
Record name Ethyl 4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl octanoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the keto group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are summarized below:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate Piperidinomethyl C22H33NO3 359.51 898775-87-6 Piperidine (saturated 6-membered ring) vs. pyrrolinium (unsaturated 5-membered ring)
Ethyl 8-oxo-8-(4-propylphenyl)octanoate Propyl C19H28O3 304.43 951888-90-7 Aliphatic propyl vs. heterocyclic pyrrolinium substituent
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate Ethoxy C18H24O4 306.40 898757-57-8 Ethoxy group (electron-donating) vs. pyrrolinium (polar, basic)
Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate 3-(3-pyrrolinomethyl) C21H31NO3 345.48 898749-84-3 Meta-substitution vs. para-substitution on phenyl ring

Key Observations :

  • Substituent Effects: Piperidinomethyl analogs (e.g., CAS 898775-87-6) exhibit higher molecular weights due to the larger piperidine ring compared to pyrrolinium.
  • Positional Isomerism : The meta-substituted analog (CAS 898749-84-3) may exhibit distinct steric and electronic interactions compared to the para-substituted target compound .

Physicochemical Properties

  • Solubility: Pyrrolinium-containing compounds (e.g., target compound) are likely more polar than propyl- or ethoxy-substituted analogs, favoring solubility in polar solvents like ethanol or DMSO. Piperidinomethyl derivatives may display intermediate polarity due to the saturated amine .
  • Stability: Ethyl esters with aromatic substituents (e.g., ethyl octanoate derivatives) degrade under elevated temperatures. Ethyl octanoate itself shows a 32.47% decrease in concentration after 3 months at room temperature . The pyrrolinium group’s electron-donating properties may enhance stability compared to aliphatic substituents.

Stability and Degradation

  • Thermal Stability: Analogous ethyl octanoate derivatives degrade faster at room temperature (16.9% total ester loss over 3 months) than at 4°C (6.93% loss). The target compound’s degradation profile is likely influenced by the pyrrolinium group’s resonance stabilization .
  • Hydrolytic Sensitivity: Ethyl esters are prone to hydrolysis under acidic/basic conditions. Polar substituents (e.g., pyrrolinium) may accelerate hydrolysis compared to non-polar groups like propyl .

Biological Activity

Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a unique molecular structure characterized by an ethyl ester group, a ketone functional group, and a pyrrolidine ring attached to a phenyl group. Its molecular formula is C21H29NO3C_{21}H_{29}NO_3, and it has a molecular weight of approximately 345.47 g/mol. The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

The biological activity of this compound is believed to involve:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, affecting signal transduction pathways that regulate gene expression and cellular responses.
  • Gene Expression Regulation : Preliminary studies indicate that it may influence gene expression related to various biological processes, including apoptosis and cell proliferation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial effects against certain pathogens.
  • Anticancer Activity : There is ongoing research into its potential as an anticancer agent, with focus on its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some studies have indicated that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory markers in animal models

Case Study Insights

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound. The results showed significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Another investigation focused on the antimicrobial properties of the compound, revealing effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its promise as an antimicrobial agent.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoateSimilar structure with different pyrrolidine positionPotentially different biological activities
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoateContains a different nitrogen-containing ringVariations may influence reactivity and activity

These comparisons underscore the distinct pharmacological profiles that can arise from slight structural modifications.

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